molecular formula C18H16N2S B2455144 2-(allylthio)-1,5-diphenyl-1H-imidazole CAS No. 1206990-02-4

2-(allylthio)-1,5-diphenyl-1H-imidazole

Cat. No.: B2455144
CAS No.: 1206990-02-4
M. Wt: 292.4
InChI Key: JHDZPSYWIYFAPO-UHFFFAOYSA-N
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Description

2-(Allylthio)-1,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an allylthio group and two phenyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1,5-diphenyl-1H-imidazole typically involves the reaction of 1,5-diphenyl-1H-imidazole with allylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the allylthiol attacks the imidazole ring, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-1,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the allylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 1,5-diphenyl-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1,5-diphenyl-1H-imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the allylthio group may also facilitate interactions with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylthio)pyrazine: Another compound with an allylthio group, known for its chemopreventive properties.

    1-(Allylthio)-4-alkylthio-5,6,7,8-tetrahydrophthalazine: A compound with similar structural features, studied for its antiproliferative activity.

Uniqueness

2-(Allylthio)-1,5-diphenyl-1H-imidazole is unique due to the presence of both the allylthio group and the diphenyl-substituted imidazole ring

Properties

IUPAC Name

1,5-diphenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-2-13-21-18-19-14-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h2-12,14H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDZPSYWIYFAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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